
Cefpirome sulfate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Cefpirome sulfate is a fourth-generation cephalosporin antibiotic known for its broad-spectrum activity against both Gram-positive and Gram-negative bacteria, including strains resistant to earlier generations of cephalosporins . It is particularly effective against Pseudomonas aeruginosa and is used to treat a variety of infections, including respiratory tract infections, skin and soft tissue infections, urinary tract infections, and intra-abdominal infections .
准备方法
Cefpirome sulfate can be synthesized through a multi-step process starting from 3-chloromethyl-7-phenylacetylamino cephalosporanic acid p-methoxybenzyl ester (GCLE). The synthetic route involves sequential substitution of the C-3 chloride with iodide and 2,3-cyclopentenopyridine, followed by a one-pot procedure that includes deprotection of the carboxyl group, hydrolysis of the 7-phenylacetamido group, and reaction with 2-mercaptobenzothiazolyl-(Z)-2-(2-aminothiazol-4-yl)-2-methoxyiminoacetate (MAEM) . Industrial production methods often involve the use of alkaline or neutral amino acids as cosolvents to stabilize the compound and prevent degradation .
化学反应分析
Cefpirome sulfate undergoes various chemical reactions, including:
Hydrolysis: Catalyzed by hydrogen ions, leading to the breakdown of the compound into its constituent parts.
Oxidation: In the presence of oxidative agents, this compound can degrade into inactive products.
Substitution: The C-3 chloride can be substituted with other groups, such as iodide, to form different derivatives.
Common reagents used in these reactions include disodium hydrogen phosphate dihydrate, phosphoric acid, and acetonitrile . Major products formed from these reactions are often pharmacologically inactive degradation products .
科学研究应用
Clinical Applications
Cefpirome sulfate is primarily utilized in the treatment of severe infections, including:
- Hospital-Acquired Infections : It demonstrates effectiveness against pathogens such as Enterobacteriaceae, Staphylococcus aureus, and Streptococcus pneumoniae. Clinical studies have shown that this compound at a dosage of 2 g twice daily is comparable in efficacy to ceftazidime for treating moderate to severe infections in hospitalized patients .
- Obstetric and Gynecological Infections : A study involving 166 patients indicated an improvement rate of 80.6% and an eradication rate of 72.6% for infections treated with this compound . The drug was well-tolerated, with minimal side effects reported.
- Soft Tissue Infections in Septic Patients : Research indicates that this compound effectively penetrates tissue and maintains concentrations above the minimum inhibitory concentration (MIC) necessary to combat relevant pathogens. This makes it suitable for treating soft tissue infections in septic patients .
Research Applications
This compound serves as a critical compound in various research domains:
- Antibiotic Resistance Studies : Researchers utilize this compound to investigate bacterial resistance mechanisms. Its stability against most beta-lactamases allows scientists to explore how bacteria adapt to antibiotic pressure .
- Pharmacokinetics and Pharmacodynamics : Studies have evaluated cefpirome's tissue penetration and pharmacokinetic profiles, particularly in septic patients. Findings suggest that dosing intervals should not exceed eight hours to ensure effective treatment .
- Formulation Studies : this compound is employed as a model compound for developing new antibiotic formulations, focusing on improving delivery methods and stability .
Veterinary Medicine
In veterinary applications, this compound is used to treat bacterial infections in animals, ensuring both livestock and pets receive effective care. Its broad-spectrum activity makes it suitable for various infections that may affect animal health.
Data Table: Clinical Efficacy of this compound
Study Type | Population Size | Dosage | Improvement Rate | Eradication Rate |
---|---|---|---|---|
Obstetric/Gynecological Infections | 166 | 2 g IV twice daily | 80.6% | 72.6% |
Soft Tissue Infections | Variable | 2 g IV every 8h | Not specified | >60% (for MIC ≤4 mg/l) |
Case Studies
- Obstetric and Gynecological Infections : A clinical study involving 166 patients showed significant efficacy with an improvement rate of 80.6%. No resistance was observed against key pathogens like Enterococcus faecalis or Bacteroides species .
- Septic Patients : A pharmacokinetic study indicated that cefpirome maintains effective levels in soft tissue for prolonged periods, which is crucial for treating infections in critically ill patients .
- Comparative Efficacy : In a comparative study with ceftazidime, cefpirome showed similar clinical response rates but was more effective in eradicating bacteria in patients with febrile neutropenia .
作用机制
Cefpirome sulfate works by targeting the bacterial cell wall, a critical structure for bacterial survival. It inhibits penicillin-binding proteins (PBPs), which are essential enzymes involved in the synthesis of the peptidoglycan layer of the bacterial cell wall . This inhibition disrupts the cross-linking of peptidoglycan chains, leading to a weakened cell wall and eventual bacterial cell death through lysis . This compound exhibits high affinity for multiple PBPs, including PBP 2 and PBP 3, which increases its effectiveness and reduces the likelihood of resistance development .
相似化合物的比较
Cefpirome sulfate is unique among cephalosporins due to its broad-spectrum activity and stability against beta-lactamases, enzymes produced by some bacteria to inactivate beta-lactam antibiotics . Similar compounds include:
Cefepime: Another fourth-generation cephalosporin with similar broad-spectrum activity but different pharmacokinetic properties.
Ceftazidime: A third-generation cephalosporin with strong activity against Pseudomonas aeruginosa but less effective against Gram-positive bacteria compared to this compound.
Cefotaxime: A third-generation cephalosporin with a narrower spectrum of activity and less stability against beta-lactamases.
This compound’s ability to penetrate the outer membrane of Gram-negative bacteria and its stability against beta-lactamases make it a valuable antibiotic in clinical settings .
属性
CAS 编号 |
98753-19-6 |
---|---|
分子式 |
C22H24N6O9S3 |
分子量 |
612.7 g/mol |
IUPAC 名称 |
7-[[2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-(6,7-dihydro-5H-cyclopenta[b]pyridin-1-ium-1-ylmethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid;hydrogen sulfate |
InChI |
InChI=1S/C22H22N6O5S2.H2O4S/c1-33-26-15(13-10-35-22(23)24-13)18(29)25-16-19(30)28-17(21(31)32)12(9-34-20(16)28)8-27-7-3-5-11-4-2-6-14(11)27;1-5(2,3)4/h3,5,7,10,16,20H,2,4,6,8-9H2,1H3,(H3-,23,24,25,29,31,32);(H2,1,2,3,4) |
InChI 键 |
RKTNPKZEPLCLSF-UHFFFAOYSA-N |
SMILES |
CON=C(C1=CSC(=N1)N)C(=O)NC2C3N(C2=O)C(=C(CS3)C[N+]4=CC=CC5=C4CCC5)C(=O)[O-].OS(=O)(=O)O |
手性 SMILES |
CON=C(C1=CSC(=N1)N)C(=O)N[C@H]2[C@@H]3N(C2=O)C(=C(CS3)C[N+]4=CC=CC5=C4CCC5)C(=O)O.OS(=O)(=O)[O-] |
规范 SMILES |
CON=C(C1=CSC(=N1)N)C(=O)NC2C3N(C2=O)C(=C(CS3)C[N+]4=CC=CC5=C4CCC5)C(=O)O.OS(=O)(=O)[O-] |
Key on ui other cas no. |
98753-19-6 |
Pictograms |
Irritant; Health Hazard |
同义词 |
3-((2,3-cyclopenteno-1-pyridinium)methyl)-7-(2-syn-methoximino-2-(2-aminothiazole-4-yl)acetamido)ceph-3-em-4-carboxylate cefpirome cefpirome sulfate Cefrom HR 810 HR-810 Metran |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。